An In-depth Technical Guide to 5-Iodopenta-2,4-dienal: Chemical Properties and Structure
An In-depth Technical Guide to 5-Iodopenta-2,4-dienal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Iodopenta-2,4-dienal. The information is intended to support research and development efforts in medicinal chemistry and related scientific fields.
Chemical Structure and Properties
5-Iodopenta-2,4-dienal is an organic compound characterized by a five-carbon chain with conjugated double bonds, an aldehyde functional group, and an iodine atom at the terminal position. The presence of these functionalities imparts specific reactivity and potential for further chemical modifications.
Table 1: Physicochemical Properties of 5-Iodopenta-2,4-dienal
| Property | Value | Source |
| Molecular Formula | C₅H₅IO | PubChem[1] |
| Molecular Weight | 208.00 g/mol | PubChem[1] |
| IUPAC Name | (2E,4Z)-5-iodopenta-2,4-dienal | PubChem[1] |
| Canonical SMILES | C(=CC=O)C=CI | PubChem[1] |
| InChI Key | BOIFHZPYWVJCKZ-TZFCGSKZSA-N | PubChem[1] |
| CAS Number | 139850-51-6 | PubChem[1] |
| Appearance | Pale yellow oil (predicted) | - |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate). Insoluble in water (predicted). | - |
Spectroscopic Data
The structural elucidation of 5-Iodopenta-2,4-dienal is supported by various spectroscopic techniques. While publicly available raw spectral data is limited, the following tables summarize the expected characteristic signals based on its structure.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~193 | C1 (Aldehyde) |
| ~150 | C3 |
| ~135 | C2 |
| ~130 | C4 |
| ~95 | C5 |
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.6 | d | ~7.5 | H1 (Aldehyde) |
| ~7.2 | dd | ~15.0, ~10.0 | H3 |
| ~6.8 | d | ~10.0 | H4 |
| ~6.4 | dd | ~15.0, ~7.5 | H2 |
| ~6.1 | d | ~7.5 | H5 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 | C-H stretch (alkene) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1680 | C=O stretch (conjugated aldehyde) |
| ~1620, ~1580 | C=C stretch (conjugated diene) |
| ~970 | C-H bend (trans-alkene) |
| ~690 | C-I stretch |
Table 5: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Proposed Fragment |
| 208 | [M]⁺ (Molecular ion) |
| 179 | [M-CHO]⁺ |
| 127 | [I]⁺ |
| 81 | [C₅H₅O]⁺ |
| 53 | [C₄H₅]⁺ |
Experimental Protocols
Proposed Synthesis of 5-Iodopenta-2,4-dienal
A plausible synthetic route to 5-Iodopenta-2,4-dienal involves the hydroiodination of a suitable pentenyne precursor followed by oxidation of the resulting alcohol.
Experimental Workflow: Synthesis of 5-Iodopenta-2,4-dienal
Caption: Proposed synthetic workflow for 5-Iodopenta-2,4-dienal.
Step 1: Hydroiodination of Pent-2-en-4-yn-1-ol
-
To a stirred solution of pent-2-en-4-yn-1-ol (1.0 eq) in a suitable solvent such as acetic acid, add sodium iodide (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphoric acid (2.0 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-iodopenta-2,4-dien-1-ol.
Step 2: Oxidation to 5-Iodopenta-2,4-dienal
-
Dissolve the crude 5-iodopenta-2,4-dien-1-ol in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite or silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 5-iodopenta-2,4-dienal.
Reactivity and Potential Applications in Drug Development
5-Iodopenta-2,4-dienal possesses multiple reactive sites, making it a versatile intermediate for organic synthesis.
-
Aldehyde Group: The aldehyde functionality can undergo nucleophilic addition, condensation reactions (e.g., aldol, Wittig), and reductive amination.
-
Conjugated Diene System: The diene can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to complex cyclic structures.
-
Carbon-Iodine Bond: The vinyl iodide moiety is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents.
The presence of an α,β-unsaturated aldehyde motif suggests potential biological activity. Such compounds are known to be Michael acceptors and can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This reactivity can be exploited in the design of covalent inhibitors for therapeutic targets.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of an enzyme via covalent modification.
The iodinated nature of the molecule also opens possibilities for its use as a precursor in the synthesis of radiolabeled compounds for imaging or therapeutic applications. Further research is warranted to explore the specific biological targets and potential therapeutic applications of 5-Iodopenta-2,4-dienal and its derivatives.
